
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is a peptide compound composed of six amino acids: lysine, proline, cysteine (three times), and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The amino groups in lysine can participate in substitution reactions with acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: DTT or TCEP in a buffered aqueous solution.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-acylated peptides.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable disulfide bonds, which can be used in drug design.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and facilitate protein-protein interactions. The cysteine residues play a crucial role in this process by forming reversible disulfide bonds under oxidative conditions. This property is exploited in various applications, including drug design and biomaterials development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with multiple cysteine residues, used in similar applications.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with applications in food preservation and as a bioprotectant.
Uniqueness
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is unique due to its specific sequence and the presence of three cysteine residues, which allow for multiple disulfide bond formations. This property makes it particularly useful in applications requiring stable and reversible protein interactions.
Eigenschaften
CAS-Nummer |
500910-76-9 |
|---|---|
Molekularformel |
C23H41N7O7S3 |
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H41N7O7S3/c1-12(18(31)29-16(11-40)23(36)37)26-19(32)14(9-38)27-20(33)15(10-39)28-21(34)17-6-4-8-30(17)22(35)13(25)5-2-3-7-24/h12-17,38-40H,2-11,24-25H2,1H3,(H,26,32)(H,27,33)(H,28,34)(H,29,31)(H,36,37)/t12-,13-,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
QJQKRNSWWROQNG-UYLCUJDWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


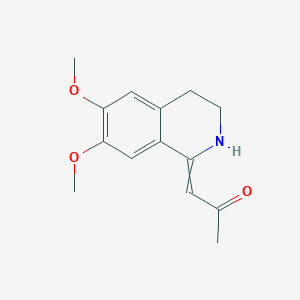

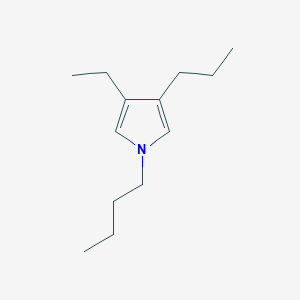
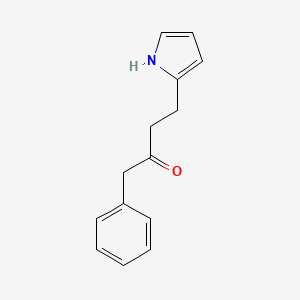
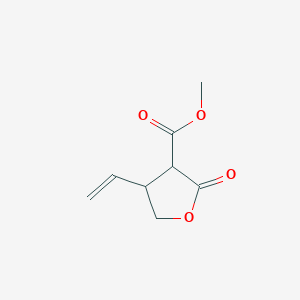
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
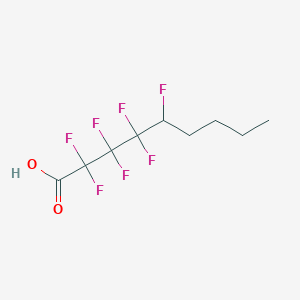

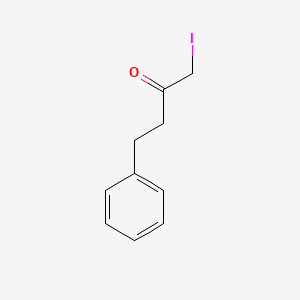
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
